3,6-Dibromo-9h-fluoren-9-one
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Overview
Description
3,6-Dibromo-fluoren-9-one is a chemical compound with the molecular formula C13H6Br2O . It has a molecular weight of 338 and is a solid substance . It is used as a reagent in the preparation of diphenylamine-fluorenone derivatives, which serve as potential fluorescent probes for neuroblastoma cell staining .
Synthesis Analysis
3,6-Dibromo-9H-fluoren-9-one can be synthesized by the condensation of elemental bromine and 9,10-dihydroanthracene . The reaction proceeds in the presence of palladium at elevated temperatures . Another synthesis method involves the conversion of 3,6-Dibromo-phenanthrenequinone .Molecular Structure Analysis
The linear formula of 3,6-Dibromo-fluoren-9-one is C13H6Br2O . The average mass is 337.994 Da and the monoisotopic mass is 335.878540 Da .Physical and Chemical Properties Analysis
3,6-Dibromo-fluoren-9-one is a solid substance . It has a molecular weight of 338 and a molecular formula of C13H6Br2O . The compound is stored in an inert atmosphere at room temperature .Scientific Research Applications
Synthesis and Characterization in Copolymers
- Blue-Light-Emitting Copolymers : The synthesis and characterization of blue-light-emitting alternating copolymers, involving 9,9-dihexyl-2,7-fluorene and 9-aryl-3,6-carbazole, indicate high glass transition temperatures and unique photophysical properties. These copolymers exhibit blue-shifted absorption and photoluminescence peaks relative to the poly(9,9-dihexylfluorene) homopolymer (Wong et al., 2005).
Material Synthesis
- Synthesis of Diaminofluoren-9-ones : Research into the synthesis of fluoren-9-ones with 3,6-bis(tertiary amino) functionality demonstrates a method for introducing amino groups to 3,6-dichlorofluoren-9-one, derived from 4-chloroanthranilic acid. This synthesis contributes to the development of novel fluorene derivatives (Guinot et al., 1997).
Chemical Synthesis Processes
- Novel Synthesis via Aryl to Imidoyl Palladium Migration : A new synthesis process for fluoren-9-one and xanthen-9-one derivatives involves aryl to imidoyl palladium migration, followed by intramolecular arylation. This method suggests a dual mechanism involving both palladium migration and a C-H activation process (Zhao et al., 2007).
Polymer Synthesis and Properties
- Polyfluorene Copolymers : Poly(9,9-dihexylfluorene-2,7-diyl-co-9,9-dihexylfluorene-3,6-diyl) copolymers exhibit distinct blue emissions and near-UV absorptions, providing insights into the creation of polymers with specific optical properties. The study aids in understanding the influence of monomer composition on the spectral properties of polymers (Fomina et al., 2009).
Applications in Organic Electronics
- Fluorenone-Based Thermally Activated Delayed Fluorescence Materials : Research into fluorenone-based materials for orange-red emission in organic light-emitting diodes (OLEDs) explores novel emitters based on 3,6-dibromo-fluoren-9-one derivatives. These materials demonstrate potential for improved efficiency in OLEDs due to their distinct molecular orbitals and thermal activation properties (Yu et al., 2019).
Safety and Hazards
3,6-Dibromo-fluoren-9-one is associated with several safety hazards. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .
Future Directions
Mechanism of Action
Target of Action
It is used as a reagent in the preparation of diphenylamine-fluorenone derivatives . These derivatives are potential fluorescent probes for neuroblastoma cell staining , suggesting that the compound may interact with cellular components involved in fluorescence and cell staining.
Mode of Action
The exact mode of action of 3,6-Dibromo-fluoren-9-one is not clearly defined in the available resources. As a reagent, it likely interacts with other compounds to form new substances. In the case of diphenylamine-fluorenone derivatives, it may contribute to the formation of fluorescent properties .
Biochemical Pathways
Its role in the synthesis of fluorescent probes suggests it may influence pathways related to cellular imaging and detection .
Result of Action
Its use in the synthesis of fluorescent probes suggests it may contribute to the visualization of cellular components, aiding in the detection and study of cells .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3,6-Dibromo-fluoren-9-one are not fully understood yet. It is known that this compound can interact with various biomolecules in the cell. For instance, it has been used to prepare diphenylamine-fluorenone derivatives , suggesting that it may interact with proteins or enzymes involved in these reactions
Cellular Effects
Given its use in preparing fluorescent probes for neuroblastoma cell staining , it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Properties
IUPAC Name |
3,6-dibromofluoren-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Br2O/c14-7-1-3-9-11(5-7)12-6-8(15)2-4-10(12)13(9)16/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZOHYHKWDLSFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=C(C2=O)C=CC(=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Br2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216312-73-1 |
Source
|
Record name | 3,6-Dibromo-9H-fluoren-9-one216312-73-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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